1-Nonyl-1H-pyrazol-3-amine
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Overview
Description
1-Nonyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C12H23N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The nonyl group attached to the pyrazole ring enhances its hydrophobic properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyl-1H-pyrazol-3-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines. This method is efficient and straightforward, often carried out under mild conditions . Another common approach is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazoles .
Scientific Research Applications
1-Nonyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nonyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with proteins involved in signal transduction pathways . The presence of the nonyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another aminopyrazole with similar biological activities.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase.
Uniqueness
1-Nonyl-1H-pyrazol-3-amine is unique due to its nonyl group, which imparts distinct hydrophobic properties and enhances its interaction with hydrophobic pockets in proteins. This makes it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-nonylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPYLPYKQQDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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